Sodium lauroyl glycinate

Catalog No.
S3719263
CAS No.
90387-74-9
M.F
C14H26NNaO3
M. Wt
279.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium lauroyl glycinate

CAS Number

90387-74-9

Product Name

Sodium lauroyl glycinate

IUPAC Name

sodium;2-(dodecanoylamino)acetate

Molecular Formula

C14H26NNaO3

Molecular Weight

279.35 g/mol

InChI

InChI=1S/C14H27NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1

InChI Key

IKGKWKGYFJBGQJ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium lauroyl glycinate is 279.18103797 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium lauroyl glycinate is an anionic surfactant derived from the reaction of lauric acid (a fatty acid) and glycine (an amino acid). Its chemical formula is C14H26NNaO3C_{14}H_{26}NNaO_3 and it is often used in cosmetic formulations due to its mildness and effectiveness. This compound exists as both a solid and an aqueous solution, typically with a concentration of around 20% active substance, appearing as a straw to light yellow liquid . Sodium lauroyl glycinate is recognized for its excellent solubility in water and skin-friendly properties, making it suitable for a variety of personal care products.

The synthesis of sodium lauroyl glycinate involves several key reactions:

  • Formation of Lauroyl Chloride: Lauric acid is first converted to lauroyl chloride through reaction with thionyl chloride.
  • Schotten-Baumann Reaction: The lauroyl chloride then reacts with glycine in the presence of sodium hydroxide, resulting in the formation of sodium lauroyl glycinate .
  • Hydrolysis: During the synthesis, hydrolysis can occur, leading to the formation of sodium laurate alongside sodium lauroyl glycinate if water is present .

These reactions highlight the compound's dual role as both a surfactant and an emulsifier.

Sodium lauroyl glycinate exhibits notable biological activity, particularly in dermatological applications:

  • Skin Compatibility: Studies indicate that it is non-irritating and non-sensitizing to human skin, even at concentrations up to 15% for rinse-off products and 5% for leave-on products .
  • Antimicrobial Properties: Some research suggests potential antimicrobial effects, making it useful in formulations aimed at reducing skin irritation or infection risk .
  • Moisturizing Effects: It helps maintain skin hydration and softness, contributing positively to skin barrier function .

The primary synthesis method for sodium lauroyl glycinate involves:

  • Preparation of Lauroyl Chloride: This is achieved through the reaction of lauric acid with thionyl chloride.
  • Reaction with Glycine: The resulting lauroyl chloride is then reacted with glycine in an aqueous medium containing sodium hydroxide, following the Schotten-Baumann reaction pathway. This process can be optimized by controlling temperature and pH conditions to maximize yield and purity .

Alternative synthesis methods may involve variations in reactants or conditions but generally follow similar principles.

Sodium lauroyl glycinate finds extensive use across various industries:

  • Cosmetics: Commonly used in facial cleansers, shampoos, conditioners, and body washes due to its cleansing properties and ability to form stable foams .
  • Personal Care Products: It is included in formulations for intimate hygiene products, baby care items, and make-up removers due to its gentle nature on sensitive skin .
  • Household Cleaning Products: Its surfactant properties make it effective in various cleaning applications beyond personal care.

Sodium lauroyl glycinate belongs to a broader category of amino acid-based surfactants. Here are some similar compounds along with a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
Sodium N-lauroyl sarcosinateC14H27NNaO3C_{14}H_{27}NNaO_3Known for higher foam stability; more effective in hard water.
Sodium cocoyl glycinateC14H27NNaO3C_{14}H_{27}NNaO_3Derived from coconut oil; offers similar mildness but varies in fatty acid chain length.
Sodium N-lauroyl taurineC14H27NNaO4SC_{14}H_{27}NNaO_4SContains sulfonate group; provides different solubility characteristics.

Uniqueness

Sodium lauroyl glycinate stands out due to its excellent skin compatibility and low irritation potential, making it particularly suitable for sensitive skin formulations. Its ability to enhance foam formation while being gentle on the skin distinguishes it from other surfactants that may be harsher or less effective under similar conditions .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

279.18103797 g/mol

Monoisotopic Mass

279.18103797 g/mol

Heavy Atom Count

19

UNII

L54QIO80PN

Wikipedia

Sodium lauroyl glycinate

Dates

Modify: 2023-07-27

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